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3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is an organic compound characterized by the molecular formula CHBrFN and a molecular weight of 243.08 g/mol. This compound features a propanenitrile backbone with an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. The presence of both halogen and amino functional groups enhances its reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
Research indicates that 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits significant biological activities, particularly in antimicrobial and anticancer research. The amino group allows for interactions with various biological targets, potentially modulating enzyme activity or receptor binding. Studies have shown that compounds with similar structural features often demonstrate promising pharmacological properties, making this compound a candidate for further investigation in drug development .
The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile has diverse applications across various fields:
Studies on 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile's interactions with biological targets are crucial for understanding its mechanism of action. The compound's amino group facilitates binding to enzymes or receptors, influencing their activity. Ongoing research aims to elucidate specific pathways and molecular interactions that underpin its biological effects, which may lead to the development of novel therapeutic agents .
Several compounds share structural similarities with 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 3-Amino-2-bromo-5-fluoropyridine | Similar halogen and amino substitutions |
| 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile | Structural isomer with different positions of substituents |
| (3S)-3-Amino-3-(4-bromophenyl)propanenitrile | Different substitution pattern on the phenyl ring |
| (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile | Chlorine substitution instead of bromine |
The uniqueness of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile lies in its specific substitution pattern on the phenyl ring. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound for research and development across various scientific fields.